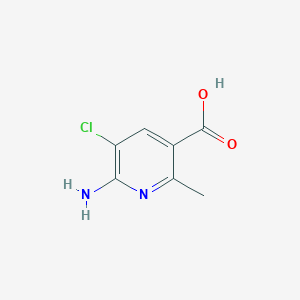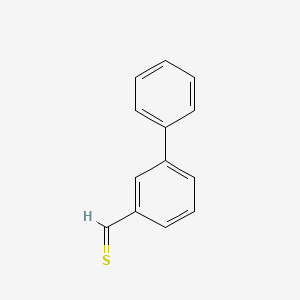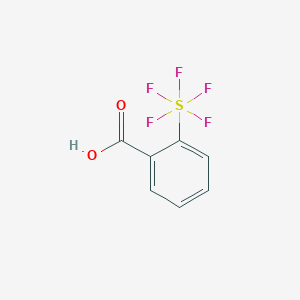
3-Amino-5-bromo-4-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-4-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2. It is a derivative of benzotrifluoride, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromobenzotrifluoride, where the amino group is protected, followed by bromination and subsequent nitration under controlled conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The scalability of the synthesis process is achieved through optimization of reaction conditions and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Reduction: Conversion of the nitro group to an amino group, resulting in compounds like 3,5-diaminobenzotrifluoride.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
3-Amino-5-bromo-4-nitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-nitrobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, modulating their activity. The amino group can participate in hydrogen bonding, while the nitro and bromo groups can engage in electrophilic interactions. These interactions can alter the conformation and function of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-3-bromo-5-nitrobenzotrifluoride: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
3-Bromo-5-nitrobenzotrifluoride: Lacks the amino group, affecting its ability to participate in hydrogen bonding and other interactions.
Uniqueness
3-Amino-5-bromo-4-nitrobenzotrifluoride is unique due to the combination of amino, bromo, and nitro groups on the benzene ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4BrF3N2O2 |
|---|---|
Molecular Weight |
285.02 g/mol |
IUPAC Name |
3-bromo-2-nitro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13(14)15/h1-2H,12H2 |
InChI Key |
XFJISSTUEJKWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
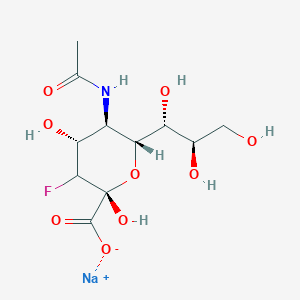
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
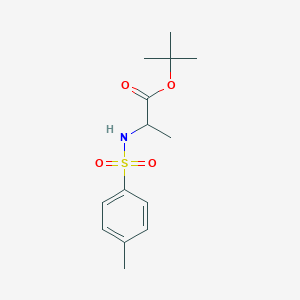

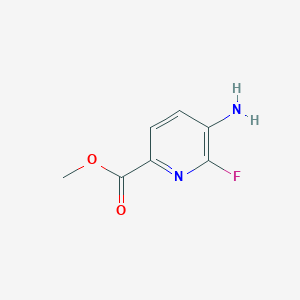
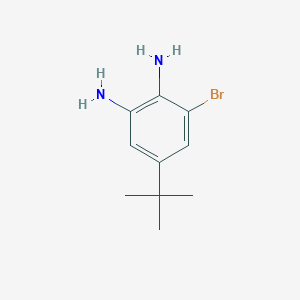
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


